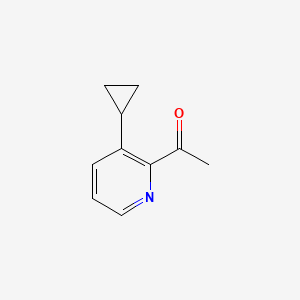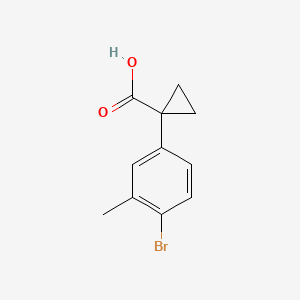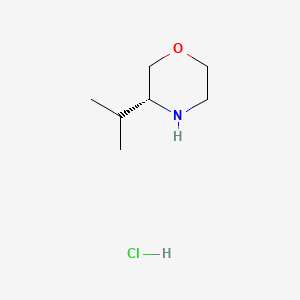
4-NONYLPHENOXY-ACETIC ACID D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonylphenoxy-acetic acid D2 (4-NPAA D2) is a synthetic organic compound, and is a member of the alkylphenoxyacetic acid family. It is a colorless, odorless, and water-soluble compound, and is used in a variety of scientific and industrial applications. This compound is an important tool for scientists and chemists, as it has a wide range of applications in the fields of chemistry, biochemistry, and physiology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of 4-NONYLPHENOXY-ACETIC ACID D2 involves the reaction of 4-nonylphenol with chloroacetic acid, followed by hydrolysis.
Starting Materials
4-nonylphenol, chloroacetic acid, sodium hydroxide, water, diethyl ethe
Reaction
Step 1: Dissolve 4-nonylphenol in diethyl ether., Step 2: Slowly add chloroacetic acid to the solution with stirring., Step 3: Add sodium hydroxide to the solution to adjust the pH to 8-9., Step 4: Allow the reaction mixture to stir for 24 hours at room temperature., Step 5: Extract the product with diethyl ether., Step 6: Wash the organic layer with water., Step 7: Dry the organic layer over anhydrous sodium sulfate., Step 8: Concentrate the organic layer under reduced pressure., Step 9: Dissolve the residue in water., Step 10: Adjust the pH to 2-3 with hydrochloric acid., Step 11: Extract the product with diethyl ether., Step 12: Wash the organic layer with water., Step 13: Dry the organic layer over anhydrous sodium sulfate., Step 14: Concentrate the organic layer under reduced pressure to obtain the final product.
Applications De Recherche Scientifique
4-NPAA D2 is used in a variety of scientific research applications. It is commonly used as a substrate in biochemical assays, as it is readily metabolized by enzymes. It is also used as a reagent in the synthesis of various compounds, and is used in the production of various drugs and pharmaceuticals. 4-NPAA D2 is also used in the study of cell metabolism and physiology, as it can be used to study the effects of various compounds on the cells.
Mécanisme D'action
4-NPAA D2 is metabolized by enzymes in the body, which results in the formation of 4-nonylphenol, acetic acid, and water. The 4-nonylphenol is then further metabolized by the body, and is eventually excreted in the urine. The acetic acid is also metabolized by the body, and is eventually excreted in the urine as well.
Effets Biochimiques Et Physiologiques
The effects of 4-NPAA D2 on the body are not well understood. However, it has been suggested that 4-NPAA D2 may have a role in the regulation of cell metabolism, and may also have an effect on the release of hormones. It is also possible that 4-NPAA D2 may have an effect on the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-NPAA D2 in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without degrading. However, one of the limitations of using 4-NPAA D2 is that it can be toxic in high concentrations, and should be handled with care.
Orientations Futures
The potential future directions for 4-NPAA D2 are numerous. One potential direction is to further explore its role in the regulation of cell metabolism and physiology. Additionally, further research could be conducted to explore its potential use in the synthesis of drugs and other compounds. Additionally, further research could be conducted to explore its potential role in the metabolism of drugs and other compounds. Finally, further research could be conducted to explore its potential use in the study of biochemical and physiological processes.
Propriétés
Numéro CAS |
1219798-75-0 |
|---|---|
Nom du produit |
4-NONYLPHENOXY-ACETIC ACID D2 |
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
280.404 |
Nom IUPAC |
2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |
Clé InChI |
NISAHDHKGPWBEM-FNHLFAINSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)



![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)


![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)




![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)